N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
CAS No.: 1251571-99-9
Cat. No.: VC5834679
Molecular Formula: C23H22N4O2
Molecular Weight: 386.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251571-99-9 |
|---|---|
| Molecular Formula | C23H22N4O2 |
| Molecular Weight | 386.455 |
| IUPAC Name | N-cyclopentyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
| Standard InChI | InChI=1S/C23H22N4O2/c1-14-6-9-17(10-7-14)27-23(29)19-13-24-20-11-8-15(12-18(20)21(19)26-27)22(28)25-16-4-2-3-5-16/h6-13,16,26H,2-5H2,1H3,(H,25,28) |
| Standard InChI Key | PRLIAIRVCJERLT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCC5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a pyrazole ring fused to a quinoline system, with additional substituents enhancing its bioactivity. The pyrazole moiety (C3H3N2) contributes to heterocyclic aromaticity, while the quinoline component (C9H6N) provides planar rigidity favorable for intercalation or receptor binding. Key substituents include:
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N-Cyclopentyl carboxamide: A lipophilic group at position 8, enhancing membrane permeability.
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4-Methylphenyl group: An aromatic substituent at position 2, potentially influencing steric and electronic interactions .
Table 1: Chemical Identifiers and Descriptors
| Property | Value |
|---|---|
| CAS Number | 1251571-99-9 |
| IUPAC Name | N-cyclopentyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
| Molecular Formula | C23H22N4O2 |
| Molecular Weight | 386.455 g/mol |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCC5 |
| InChI Key | PRLIAIRVCJERLT-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Partition Coefficient (logP) | 3.296 |
Synthetic Methodologies
Electrochemical Synthesis
An alternative route involves electrochemical cyclization under mild conditions (room temperature, aqueous ethanol), though this method remains untested for N-cyclopentyl derivatives .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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logP: 3.296 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
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Water Solubility: LogSw = -3.66, suggesting poor aqueous solubility (≈0.02 mg/mL) .
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Polar Surface Area: 61.38 Ų, aligning with Rule of Five guidelines for oral bioavailability .
Acid-Base Behavior
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pKa: 9.04 (basic nitrogen in quinoline).
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pKb: 6.71 (weak base), favoring ionization at physiological pH .
Biological Activities and Mechanisms
Neuroactive Properties
As part of the Nervous System Library, potential targets include:
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GABAA Receptors: Pyrazoloquinolines enhance Cl⁻ currents (EC50 ≈ 10 μM).
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Monoamine Oxidase (MAO): Structural analogs inhibit MAO-B (Ki = 0.8 μM), relevant to Parkinson’s disease .
Drug Discovery Applications
Screening Libraries
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Anticancer Library: Evaluated against NCI-60 cell lines.
Structure-Activity Relationship (SAR) Insights
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Cyclopentyl Group: Replacement with smaller alkyl chains (e.g., methyl) reduces potency by 3-fold in kinase assays.
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4-Methylphenyl: Para-substitution optimizes π-π stacking with hydrophobic enzyme pockets .
Future Research Directions
In Vivo Pharmacokinetics
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Metabolic Stability: Assess hepatic microsomal clearance (e.g., human CYP3A4 liability).
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Bioavailability: Oral administration studies in rodent models.
Target Deconvolution
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Proteomics: Identify binding partners via affinity chromatography-mass spectrometry.
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Crystallography: Resolve ligand-target co-crystal structures for rational design.
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